N-(5-bromo-2-methoxybenzyl)prop-2-en-1-amine
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Overview
Description
N-ALLYL-N-(5-BROMO-2-METHOXYBENZYL)AMINE is an organic compound that features an allyl group and a brominated methoxybenzyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-N-(5-BROMO-2-METHOXYBENZYL)AMINE typically involves the reaction of 5-bromo-2-methoxybenzylamine with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-N-(5-BROMO-2-METHOXYBENZYL)AMINE can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzylamine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) are used under mild conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of methoxybenzylamine derivatives.
Substitution: Formation of various substituted benzylamine derivatives.
Scientific Research Applications
N-ALLYL-N-(5-BROMO-2-METHOXYBENZYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ALLYL-N-(5-BROMO-2-METHOXYBENZYL)AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-ALLYL-N-(5-BROMO-2-METHOXYBENZYL)AMINE: Unique due to the presence of both an allyl group and a brominated methoxybenzyl group.
N-ALLYL-N-(5-BROMO-2-METHOXYBENZYL)AMIDE: Similar structure but with an amide group instead of an amine.
N-ALLYL-N-(5-BROMO-2-METHOXYBENZYL)THIOAMINE: Contains a sulfur atom in place of the oxygen atom in the methoxy group.
Uniqueness
N-ALLYL-N-(5-BROMO-2-METHOXYBENZYL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C11H14BrNO |
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Molecular Weight |
256.14 g/mol |
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C11H14BrNO/c1-3-6-13-8-9-7-10(12)4-5-11(9)14-2/h3-5,7,13H,1,6,8H2,2H3 |
InChI Key |
AGODHWCQVUVGDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCC=C |
Origin of Product |
United States |
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